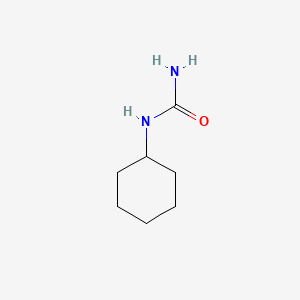Cyclohexylurea
CAS No.: 698-90-8
Cat. No.: VC2480722
Molecular Formula: C7H14N2O
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 698-90-8 |
|---|---|
| Molecular Formula | C7H14N2O |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | cyclohexylurea |
| Standard InChI | InChI=1S/C7H14N2O/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) |
| Standard InChI Key | WUESWDIHTKHGQA-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)N |
| Canonical SMILES | C1CCC(CC1)NC(=O)N |
Introduction
Chemical Properties and Structure
Physical Properties
While specific data on cyclohexylurea is limited in the provided research materials, its general properties can be characterized based on its chemical structure and functional groups. As a urea derivative, it likely exhibits some degree of hydrogen bonding capability through its NH groups and carbonyl oxygen.
Chemical Structure and Composition
Cyclohexylurea, also referred to as N-cyclohexylurea in some contexts, has the following general characteristics:
| Property | Description |
|---|---|
| Chemical Formula | C₇H₁₄N₂O |
| Molecular Structure | A urea molecule with a cyclohexyl group attached to one nitrogen atom |
| Functional Groups | Amine (NH), carbonyl (C=O) |
| Appearance | Likely a crystalline solid (based on similar compounds) |
Solubility Properties
Like many urea derivatives, cyclohexylurea likely exhibits limited aqueous solubility but may dissolve more readily in organic solvents. The cyclohexyl group contributes hydrophobic character to the molecule, reducing its water solubility compared to urea itself.
Synthesis Methods
Industrial Synthesis Process
The synthesis of cyclohexylurea has been documented in patent literature, particularly as a novel synthetic rubber accelerator. The process involves:
-
Reacting cyclohexylamine with urea in water
-
Using specific molar ratios of cyclohexylamine:urea:water = 1:1-5:10-100 (preferably 1:1-2:20-50)
-
Conducting reflux reaction for 5-50 hours (optimally 5-10 hours)
-
Absorbing tail gas through falling film and filler techniques
-
Inhibiting absorption temperature using cooling liquid to obtain ammonia solution
-
Cooling, centrifuging, and drying to obtain the final product
Optimization and Environmental Considerations
The synthesis process has been optimized to address environmental concerns:
Applications in Industry
Rubber Industry Applications
The primary documented application of N-cyclohexylurea is as a synthetic rubber accelerator:
-
It functions to increase the rate of vulcanization in rubber processing
-
This acceleration improves manufacturing efficiency in the production of rubber products
-
The compound may offer advantages over other accelerators in specific rubber formulations
Comparative Analysis with Related Compounds
Relationship to N,N'-Dicyclohexylurea
N,N'-dicyclohexylurea (DCU) is a structurally related compound with two cyclohexyl groups attached to the nitrogen atoms of urea. Unlike cyclohexylurea, DCU has been extensively studied:
-
DCU is a potent inhibitor of soluble epoxide hydrolase (sEH)
-
It has demonstrated anti-hypertensive properties in animal models, lowering systemic blood pressure by 22 ± 4 mmHg in spontaneously hypertensive rats (SHR)
-
DCU exhibits poor aqueous solubility, necessitating specialized formulation techniques for pharmaceutical applications
The table below highlights key differences between the two compounds:
Formation as a Side Product
During the synthesis of cyclohexylurea, N,N'-dicyclohexylurea can form as a side product. Interestingly, the synthesis process described in patent literature leverages this side product to inhibit further side reactions when recycling process water .
Research Challenges and Future Directions
Current Research Limitations
Research specifically focused on cyclohexylurea appears limited compared to its dicyclohexyl counterpart. This research gap presents opportunities for further investigation into:
-
Detailed physical and chemical property characterization
-
Expanded application development beyond rubber acceleration
-
Structure-activity relationship studies comparing various urea derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume